molecular formula C5H4ClN3O2 B2587947 4-Cyano-1H-imidazole-5-carboxylic acid;hydrochloride CAS No. 2490375-48-7

4-Cyano-1H-imidazole-5-carboxylic acid;hydrochloride

Cat. No. B2587947
CAS RN: 2490375-48-7
M. Wt: 173.56
InChI Key: DOBRSAWHAFOICB-UHFFFAOYSA-N
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Description

“4-Cyano-1H-imidazole-5-carboxylic acid;hydrochloride” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . It is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

The physical form of “this compound” is a powder . It has a molecular weight of 173.56 . It is stored at room temperature .

Scientific Research Applications

Organic Synthesis and Chemical Structure Analysis

  • Synthesis and Crystal Structures : The study by Banerjee et al. (1999) focuses on the synthesis and crystallographic analysis of imidazole derivatives, showcasing the importance of substituents on the imidazole ring for molecular geometry and the stabilization of structures through hydrogen bonding. This highlights the compound's role in understanding molecular conformations and interactions (Banerjee et al., 1999).

Pharmacological Applications

  • Angiotensin II Receptor Antagonists : Yanagisawa et al. (1996) explored imidazole-5-carboxylic acids with various substituents for their activity as angiotensin II receptor antagonists, contributing to the development of new antihypertensive drugs. This study underscores the potential medicinal chemistry applications of imidazole derivatives (Yanagisawa et al., 1996).

Material Science and Coordination Chemistry

  • Metal-Metal Multiply Bonded Compounds : Matschke et al. (2009) demonstrated the use of cyanobenzoic acids as starting materials for synthesizing carboxy- and cyano-substituted 4H-imidazoles, which serve as redox-active ligands. These compounds are essential for developing metal-metal multiply bonded compounds and heterobimetallic complexes, showcasing the role of imidazole derivatives in advanced material science (Matschke et al., 2009).

Photoluminescence and Sensing

  • Luminescent Sensing : The research by Emandi et al. (2018) on imidazole-based chemosensors for cyanide and mercury ions detection illustrates the functional versatility of imidazole derivatives. These compounds can act as selective, reversible sensors with potential applications in environmental monitoring and safety (Emandi et al., 2018).

Safety and Hazards

The safety information for “4-Cyano-1H-imidazole-5-carboxylic acid;hydrochloride” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-cyano-1H-imidazole-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O2.ClH/c6-1-3-4(5(9)10)8-2-7-3;/h2H,(H,7,8)(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBRSAWHAFOICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C(=O)O)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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